(S)-Methyl 4-hydroxy-3-methylbutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (3S)-4-hydroxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(4-7)3-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAOBYSGIZKAMB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Stereochemical Considerations of S Methyl 4 Hydroxy 3 Methylbutyrate
Systematic Naming and Structural Representation
(S)-Methyl 4-hydroxy-3-methylbutyrate is a chiral organic compound. Its systematic name according to IUPAC nomenclature is methyl (3S)-4-hydroxy-3-methylbutanoate. The structure consists of a four-carbon chain (butyrate) with a methyl ester group at the C1 position. A hydroxyl group (-OH) is attached to the C4 position, and a methyl group (-CH3) is attached to the C3 position.
The designation "(S)" refers to the stereochemical configuration at the C3 carbon, which is the sole chiral center in the molecule. This "S" configuration, derived from the Latin sinister for left, indicates the specific spatial arrangement of the substituents around this carbon atom according to the Cahn-Ingold-Prelog priority rules. This specific three-dimensional structure is a critical feature of the molecule.
Below is a data table summarizing the key identifiers and properties of the compound.
| Identifier | Value |
| Systematic IUPAC Name | methyl (3S)-4-hydroxy-3-methylbutanoate |
| Common Name | This compound |
| CAS Number | 138306-24-8 chemicalbook.comguidechem.com |
| Molecular Formula | C6H12O3 chemicalbook.comguidechem.com |
| Molecular Weight | 132.16 g/mol chemicalbook.comguidechem.com |
Importance of (S)-Enantiomer in Enantioselective Processes
Enantioselective synthesis, also known as asymmetric synthesis, is a critical field in modern chemistry that focuses on producing a specific stereoisomer of a chiral product. study.comwikipedia.org The importance of obtaining a single enantiomer, such as the (S)-enantiomer of methyl 4-hydroxy-3-methylbutyrate, stems from the distinct biological and chemical activities that different enantiomers of a molecule often exhibit. wikipedia.orgwisdomlib.org In biological systems, molecules like enzymes and receptors are themselves chiral, leading them to interact differently with each enantiomer of a given compound. wikipedia.orgicjs.us For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even cause adverse effects. nih.gov
This compound serves as a valuable chiral building block in organic synthesis. Its defined stereochemistry at the C3 position makes it a useful precursor for the construction of more complex, enantiomerically pure molecules. muni.cz Chemists utilize such chiral pool starting materials to introduce a specific stereocenter into a target molecule, avoiding the need for difficult separation of enantiomers later in the synthetic sequence. icjs.us This approach, known as chiral pool synthesis, is a fundamental strategy in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals where stereochemistry dictates function. The use of the (S)-enantiomer ensures that the subsequent reactions proceed to form the desired diastereomer, ultimately leading to a final product with the correct three-dimensional structure for its intended activity. study.comwikipedia.org
Comparison with Related Chiral Butyrate (B1204436) Derivatives
This compound belongs to a broader class of butyrate derivatives, many of which possess chiral centers and serve diverse functions. A comparison with related structures highlights the specific utility of this particular compound.
(R)-Methyl 3-hydroxybutanoate: This compound is an enantiomer of a related chiral ester. medchemexpress.comethz.ch Its key structural difference is the position of the hydroxyl group (at C3) and the absence of a methyl group at this position. Like this compound, it is a widely used chiral building block in asymmetric synthesis, but the different substitution pattern and stereochemistry make it suitable for synthesizing a different set of target molecules. medchemexpress.com
Methyl 3-hydroxy-3-methylbutanoate: This is an achiral isomer of the title compound. nih.gov The methyl and hydroxyl groups are both located on the C3 carbon, meaning this carbon is not a chiral center. While it is a useful organic intermediate, its lack of chirality precludes its use in enantioselective synthesis in the same manner as its chiral counterparts.
Sodium Butyrate and Tributyrin: These are derivatives of butyric acid used primarily as feed additives in animal nutrition to improve gut health. mdpi.comthepoultrysite.commdpi.comresearchgate.netfrontiersin.org Sodium butyrate is the simple salt of butyric acid, while tributyrin is a triglyceride. mdpi.com Unlike this compound, their primary application is not as chiral synthons but for their biological effects in the gastrointestinal tract. thepoultrysite.comresearchgate.net
The following table provides a structural and functional comparison of these related butyrate derivatives.
| Compound Name | Structure | Chirality | Primary Application |
| This compound | Methyl ester with -OH at C4 and (S)-CH3 at C3 | Chiral | Chiral building block for enantioselective synthesis |
| (R)-Methyl 3-hydroxybutanoate | Methyl ester with (R)-OH at C3 | Chiral | Chiral building block for enantioselective synthesis medchemexpress.comethz.ch |
| Methyl 3-hydroxy-3-methylbutanoate | Methyl ester with -OH and -CH3 at C3 | Achiral | General organic intermediate nih.gov |
| Sodium Butyrate | Sodium salt of butyric acid | Achiral | Animal feed additive for gut health mdpi.comthepoultrysite.comfrontiersin.org |
| Tributyrin | Glycerol backbone with three butyrate units | Achiral | Animal feed additive for gut health thepoultrysite.commdpi.com |
This comparison underscores the specialized role of this compound as a specific chiral intermediate, distinguished by its unique substitution pattern and stereochemistry, which are leveraged in the precise construction of complex organic molecules.
Synthetic Methodologies for S Methyl 4 Hydroxy 3 Methylbutyrate
Chemical Synthesis Approaches
Chemical synthesis provides several reliable pathways to (S)-Methyl 4-hydroxy-3-methylbutyrate, utilizing common organic reactions and advanced catalytic systems to control stereochemistry.
Esterification Reactions for Methyl 4-hydroxy-3-methylbutyrate
A primary and straightforward method for synthesizing methyl 4-hydroxy-3-methylbutyrate is through the esterification of its corresponding carboxylic acid. This reaction typically involves treating (S)-4-hydroxy-3-methylbutyric acid with methanol (B129727) in the presence of an acid catalyst. youtube.com The process is a condensation reaction where a molecule of water is eliminated. youtube.com
The reaction is generally performed under controlled temperatures, for instance, between 40–60°C, with catalysts such as sulfuric acid. A similar process, transesterification, can be employed starting from a polymer precursor. For example, the related compound (R)-(−)-methyl 3-hydroxybutanoate can be synthesized from poly-[(R)-3-hydroxybutyric acid] (PHB) by refluxing with a solution of concentrated sulfuric acid in methanol for an extended period. orgsyn.orgethz.ch This depolymerization via acid-catalyzed methanolysis effectively yields the monomeric methyl ester. orgsyn.orgethz.ch
Table 1: Typical Conditions for Acid-Catalyzed Esterification
| Parameter | Condition | Source |
| Starting Material | (S)-4-hydroxy-3-methylbutyric acid | |
| Reagent | Methanol | |
| Catalyst | Sulfuric Acid (H₂SO₄) | |
| Temperature | 40–60°C | |
| Reaction Type | Condensation / Esterification | youtube.com |
Stereoselective Hydrogenation Routes to Homo-Roche Ester Derivatives
Asymmetric hydrogenation represents a powerful strategy for establishing the chiral center in homo-Roche esters like this compound. nih.govnih.gov This approach often targets the reduction of prochiral trisubstituted alkenes. nih.govnih.gov While routes to Roche ester homologues have historically been limited to the hydrogenation of less hindered 1,1-disubstituted alkenes like itaconic acid derivatives, recent advancements have enabled the efficient hydrogenation of the isomeric trisubstituted alkenes. nih.gov
The use of trisubstituted alkene substrates is advantageous as it circumvents challenges associated with the chemoselective modification of itaconic derivatives. nih.gov High conversion rates for these more substituted alkenes can be achieved using chiral analogs of Crabtree's catalyst, such as those of the IrN(carbene) type. nih.govnih.gov These iridium-based catalysts have proven effective and scalable for producing optically pure homo-Roche ester chirons. nih.govnih.gov The resulting acyclic hydroxyester can be further purified by lactonization followed by recrystallization of the lactone. nih.gov
Synthetic Routes from Substituted Butenoic Acids
The synthesis of this compound can be effectively achieved starting from substituted butenoic acid derivatives, which serve as precursors in catalytic hydrogenation reactions. nih.govnih.gov Specifically, trisubstituted alkenoic esters are key substrates for asymmetric hydrogenation. nih.govnih.gov
An alternative to trisubstituted alkenes is the use of itaconic acid derivatives. nih.gov For instance, the catalytic hydrogenation of 4-methyl itaconate derivatives bearing a chiral auxiliary has been explored to induce diastereoselectivity. researchgate.net The choice of catalyst and reaction conditions determines which diastereomer is preferentially formed. researchgate.net Furthermore, asymmetric hydrogenation of acrylate (B77674) esters, promoted by cationic ruthenium monohydride complexes, provides another efficient route to valuable Roche ester derivatives under mild conditions. researchgate.net
Table 2: Catalytic Systems for Asymmetric Hydrogenation of Butenoic Acid Derivatives
| Substrate Type | Catalyst System | Product Class | Source |
| Trisubstituted Alkene | Chiral IrN(carbene) complexes (Crabtree's catalyst analog) | Homo-Roche Ester | nih.gov, nih.gov |
| Acrylate Esters | Cationic Ruthenium Monohydride Complex | Roche Ester Derivative | researchgate.net |
| 4-Methyl Itaconate with Chiral Auxiliary | [Ir(cod)(PCy₃)(py)]PF₆ (Crabtree's catalyst) | Substituted Methylsuccinate | researchgate.net |
Synthesis from Lactone Precursors, e.g., (S)-Dihydro-4-methylfuran-2(3H)-one
The synthesis of this compound can also proceed via the ring-opening of a corresponding lactone precursor, namely (S)-dihydro-4-methylfuran-2(3H)-one. This approach is the reverse of the lactonization reaction that is sometimes used to purify the target compound. nih.gov The lactone can be synthesized from alkenoic acids. rsc.org
The ring-opening is typically achieved by methanolysis under either acidic or basic conditions, which breaks the ester bond within the cyclic structure to yield the linear methyl ester. This method is analogous to the synthesis of hydroxy ketones from lactones, where the lactone ring is opened by converting it to an intermediate like a Weinreb amide and then reacting it with an organometallic reagent. mdpi.com
Catalytic Methods in Chiral Induction
The creation of the specific stereochemistry in this compound relies heavily on catalytic methods for chiral induction. In the context of hydrogenation, the chirality of the final product is dictated by the chiral catalyst employed.
Iridium-based catalysts, such as chiral analogs of Crabtree's catalyst, are highly effective in this role. nih.govnih.gov The stereochemical outcome can be controlled by selecting the appropriate enantiomer of the catalyst. For example, in certain reactions, the (S)-enantiomer of a catalyst can match the substrate's intrinsic bias to give excellent stereoselectivity for one isomer, while the (R)-enantiomer can overwhelm the substrate bias to favor the opposite isomer. nih.gov Similarly, cationic ruthenium complexes containing chiral phosphine (B1218219) ligands like SYNPHOS have been successfully used for the highly enantioselective hydrogenation of acrylate esters. researchgate.net These catalytic systems are robust and allow for the synthesis of chiral building blocks with high enantiomeric excess. researchgate.net
Biocatalytic and Chemo-enzymatic Synthesis of this compound
Biocatalysis and chemo-enzymatic strategies offer sustainable and highly selective alternatives to traditional chemical synthesis for producing chiral compounds. These methods leverage the inherent stereospecificity of enzymes to produce enantiomerically pure products.
Enzymatic approaches can be used to synthesize the parent acid, β-hydroxy-β-methylbutyrate (HMB), which can then be esterified. researchgate.net Engineered microorganisms, such as Escherichia coli, have been developed for the de novo biosynthesis of HMB from simple carbon sources like glucose. nih.govresearchgate.net These metabolic engineering efforts create novel biosynthetic pathways by combining enzymes from different natural sources. nih.gov For example, a pathway combining enzymes from the mevalonate (B85504) pathway and the myxobacterial iso-fatty acid pathway can convert acetyl-CoA into HMB-CoA, which is then hydrolyzed by a thioesterase to yield HMB. nih.gov Whole-cell biocatalysis using engineered E. coli expressing enzymes like l-amino acid deaminase and 4-hydroxyphenylpyruvate dioxygenase can also produce HMB from L-leucine. nih.gov
Table 3: Biocatalytic and Chemo-Enzymatic Synthesis Strategies
| Approach | Key Enzyme(s) / Organism | Precursor(s) | Product | Source |
| De Novo Biosynthesis | Engineered Escherichia coli | Glucose | 3-Hydroxy-3-methylbutyrate (HMB) | nih.gov |
| Whole-Cell Biocatalysis | Engineered Escherichia coli | L-Leucine | 3-Hydroxy-3-methylbutyrate (HMB) | nih.gov |
| Chemo-enzymatic | Chemical Catalyst + Lipase (B570770) | HMB, MCT | HMB-MCT Complex | researchgate.net |
| Enzymatic Reduction | Beta-keto ester reductase, Alcohol dehydrogenase | Methyl 4-bromo-3-oxobutyrate | Methyl (S)-4-bromo-3-hydroxybutyrate | nih.gov |
| Enzymatic Resolution | Candida antarctica Lipase B (CAL-B) | Racemic β-butyrolactone | (S)-β-hydroxybutyric acid | google.com |
Enzymatic Esterification Techniques utilizing Lipases
The enzymatic kinetic resolution (EKR) of racemic hydroxy esters using lipases is a widely employed strategy for the synthesis of enantiomerically pure compounds like this compound. Lipases, particularly from Candida antarctica (CAL-B) and Pseudomonas species, are favored due to their high selectivity and stability in organic solvents. nih.govnih.gov The principle of EKR lies in the differential rate of reaction of the two enantiomers with the enzyme. In a typical process, the lipase selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) in a racemic mixture of a hydroxy ester, leaving the desired (S)-enantiomer unreacted.
This selective transesterification is often performed using an acyl donor, such as vinyl acetate (B1210297) or an anhydride (B1165640), in a non-aqueous solvent. nih.govnih.gov For instance, the kinetic resolution of racemic δ-hydroxy esters has been successfully achieved via lipase-catalyzed transesterification, reaching high enantiomeric ratios (E value up to 360). nih.gov Similarly, various acylated Morita-Baylis-Hillman adducts have been resolved through EKR by hydrolysis with lipases like CAL-B, P. fluorescens lipase, and Novozyme 435, yielding enantiopure products with enantiomeric excess (ee) values greater than 90%. nih.gov The choice of lipase is critical; for example, CAL-B has been shown to selectively hydrolyze the (S)-enantiomer of certain substrates, leaving the (R)-acetate untouched. nih.gov
| Enzyme | Substrate Type | Reaction | Key Finding | Reference |
| Lipase B from Candida antarctica (CAL-B) | δ-Hydroxy esters | Transesterification | High enantioselectivity (E value up to 360) achieved. | nih.gov |
| Lipase from P. fluorescens, PCL, CAL-A, CAL-B, Novozyme 435 | Aromatic Morita-Baylis-Hillman adducts | Hydrolysis | Enantiopure products (>90% ee) obtained at ~50% conversion. | nih.gov |
| Lipase AK from Thermomyces lanuginosus | rac-ethyl-2-hydroxy-4-phenylbutyrate | Transesterification | (R)-enantiomer obtained with >99% ee. | researchgate.net |
Whole-Cell Catalysis for Related Hydroxy Acids and Esters
Whole-cell catalysis presents an efficient alternative for producing chiral hydroxy acids and their corresponding esters, circumventing the need for purified enzymes. This method leverages the metabolic pathways within microorganisms, often genetically engineered, to perform multi-step conversions. A notable example is the biosynthesis of 3-hydroxy-3-methylbutyrate (HMB), a structurally related hydroxy acid, from L-leucine. researchgate.netnih.gov
In one such system, a recombinant Escherichia coli strain was engineered to express two key enzymes: L-amino acid deaminase (L-AAD) from Proteus vulgaris and 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) from Rattus norvegicus. researchgate.netnih.gov The L-AAD first converts L-leucine into α-ketoisocaproate (KIC). researchgate.net Subsequently, the 4-HPPD, an Fe(II)-dependent non-heme oxygenase that typically catalyzes a step in tyrosine catabolism, acts on the KIC to produce HMB. nih.govwikipedia.org This cascade reaction efficiently produces HMB without requiring an external supply of expensive cofactors like ATP. nih.gov By optimizing reaction conditions, a maximum conversion rate of 80% and a production rate of 0.257 g/L·h were achieved. nih.gov
| Catalyst System | Substrate | Key Enzymes | Product | Key Finding | Reference |
| Recombinant E. coli | L-Leucine | L-amino acid deaminase (L-AAD), 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) | 3-Hydroxy-3-methylbutyrate (HMB) | 80% conversion rate; 0.257 g/L·h production rate. | researchgate.netnih.gov |
| Recombinant E. coli Rosetta (DE3) PlySs | 4-chloro-3-oxobutanoate ethyl ester (COBE) | Carbonyl reductase (Pichia stipitis), Glucose dehydrogenase (Bacillus megaterium) | (S)-4-chloro-3-hydroxybutanoate ethyl ester | >99% ee; molar yield of 90.7% in a biphasic system. | nih.gov |
Investigation of Specific Enzyme Systems in the formation of related structures
The biosynthesis of precursors for chiral hydroxy esters often involves enzymes from central metabolic pathways. One such enzyme is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, which plays a crucial role in the mevalonate-dependent isoprenoid biosynthesis pathway. wikipedia.org This enzyme catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA. wikipedia.orgyoutube.com HMG-CoA is a key intermediate in both cholesterol synthesis and the production of ketone bodies. wikipedia.org
The mechanism of HMG-CoA synthase involves a catalytic cysteine residue. This residue is first acetylated by acetyl-CoA, forming a covalent acetyl-enzyme thioester intermediate. wikipedia.orgyoutube.com This intermediate then reacts with a second substrate, acetoacetyl-CoA, leading to the formation of HMG-CoA. wikipedia.org The structure of HMG-CoA, with its 3-hydroxy-3-methylglutaryl moiety, is closely related to the core structure of this compound. Understanding the stereochemical control exerted by HMG-CoA synthase and related enzymes like HMG-CoA lyase and HMG-CoA reductase provides insight into the natural formation of such chiral motifs. nih.govnih.gov These enzymes establish the stereocenter that is fundamental to the biological activity of many downstream molecules. nih.gov
Optimization of Biocatalytic Reaction Conditions for Stereo- and Regioselectivity
Achieving high stereo- and regioselectivity in biocatalytic reactions is paramount and is highly dependent on the optimization of reaction conditions. Key parameters that are frequently manipulated include temperature, solvent system, pH, and substrate concentration.
Temperature: Enzyme activity is profoundly influenced by temperature. For most lipases used in esterification, the optimal temperature typically lies between 30°C and 50°C. cirad.frresearchgate.net For example, the highest activity for Candida rugosa lipase in glyceride synthesis was observed at 30°C. researchgate.net Exceeding the optimal temperature can lead to a rapid decrease in activity due to heat-induced denaturation of the enzyme's protein structure. nuffieldfoundation.org
Solvent System: The choice of solvent is critical, especially for reactions involving hydrophobic substrates. While aqueous systems are common, organic solvents or biphasic systems are often used to increase the solubility of non-polar substrates and facilitate product recovery. acs.org The use of a microaqueous organic system, where lyophilized whole cells soak up a small volume of buffer in a larger volume of organic solvent, can lead to significantly higher concentrations of hydrophobic substrates while maintaining stereoselectivity. acs.org Solvents like methyl tert-butyl ether (MTBE) have been shown to be highly effective for certain biocatalytic reactions. acs.org The selection of a suitable solvent can be guided by parameters such as the partition coefficient (log P), which relates to the solvent's biocompatibility. nih.gov
| Parameter | Effect on Biocatalysis | Example | Reference |
| Temperature | Affects reaction rate and enzyme stability. | Optimal temperature for C. rugosa lipase esterification is 30°C. | researchgate.net |
| Solvent | Influences substrate solubility, product extraction, and enzyme stereoselectivity. | MTBE is a superior solvent for carboligation reactions with BAL and BFDL461A cells. | acs.org |
| Water Content | Essential for enzyme activity, but excess can promote competitive hydrolysis. | Optimal water activity (aw) for Carica papaya lipase is near 0.22 for esterification. | cirad.fr |
Industrial Production Strategies for Chiral Hydroxy Esters
The transition from laboratory-scale synthesis to industrial production of chiral hydroxy esters necessitates robust, scalable, and economically viable strategies. Biocatalysis is a cornerstone of modern industrial synthesis for these compounds, prized for its high selectivity, which simplifies downstream processing and reduces waste. chiralpedia.com
A prominent industrial strategy is the use of immobilized enzymes in continuous or batch reactor systems. Immobilization enhances enzyme stability and allows for easy separation and reuse, significantly reducing production costs. researchgate.net For the large-scale production of enantiomers of ethyl-3-hydroxybutyrate, a two-step process using immobilized Candida antarctica lipase B (CALB) has been successfully developed and scaled up. nih.govtechnion.ac.il
This process features:
Solvent-Free Reaction: The first step involves the acetylation of racemic ethyl-3-hydroxybutyrate with vinyl acetate without any solvent, maximizing the reactor throughput. The lipase selectively acylates the (R)-enantiomer, leaving the desired (S)-ethyl-3-hydroxybutyrate. nih.gov
Sequential Resolution: In the second step, the (R)-enriched ethyl-3-acetoxybutyrate is subjected to alcoholysis with ethanol, again catalyzed by CALB, to produce optically pure (R)-ethyl-3-hydroxybutyrate. nih.gov
Reactor Design: A batchwise loop reactor is often preferred over a simple stirred tank for large-scale operations. In this setup, the immobilized enzyme is contained within a column, and the reactants are circulated through the enzyme bed. This configuration minimizes mechanical attrition of the enzyme particles, prolonging their operational life. nih.gov
Downstream Processing: The desired enantiomerically pure hydroxy esters are separated from the reaction mixture at each stage using fractional distillation. nih.gov
This integrated approach, which excludes solvents and reuses the same robust biocatalyst for both resolution steps, has enabled the effective multikilogram production of chiral hydroxy esters with high chemical purity (>99%) and enantiomeric excess (>96%), demonstrating a viable pathway for industrial quantities. nih.govtechnion.ac.il
Biosynthetic Pathways and Metabolic Context of Hydroxy Methyl Butyrate Structures
Role of Hydroxy-Methyl-Butyrate Moieties in Natural Product Biosynthesis
Hydroxy-methyl-butyrate structures are integral to cellular metabolism and the biosynthesis of a wide array of natural products. Their significance is demonstrated by their roles as both crucial metabolic intermediates and as bioactive molecules.
A prominent example is β-hydroxy-β-methylbutyrate (HMB) , a natural catabolite of the essential branched-chain amino acid, L-leucine. nih.govwikipedia.org HMB is recognized not just as a metabolic byproduct but as a signaling molecule that can influence muscle protein turnover by stimulating protein synthesis and attenuating its breakdown. nih.govresearchgate.net It achieves this by modulating anabolic and catabolic signaling pathways, including the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). nih.govwikipedia.org The generation of HMB from leucine (B10760876) catabolism showcases how a simple branched-chain hydroxy acid can possess significant biological activity, impacting cellular maintenance and growth. nih.gov
In a different context, the pyrophosphorylated moiety, (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) , serves as a critical intermediate in the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.netnih.gov This pathway is responsible for the biosynthesis of isoprenoid precursors in a vast number of organisms, including most bacteria, plants, and apicomplexan parasites. nih.govnih.gov Isoprenoids constitute one of the largest and most diverse classes of natural products, with functions ranging from hormonal signaling to forming structural components of membranes. nih.gov The central role of the HMBPP moiety in this pathway underscores its fundamental importance as a building block for thousands of bioactive compounds.
Exploration of Isoprenoid Biosynthesis Pathways and Related Pyrophosphates (e.g., (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate)
Isoprenoids are a vast class of natural products synthesized from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov The methylerythritol phosphate (MEP) pathway is one of the two primary routes to these universal building blocks and is essential in many bacteria, plants, and parasites, but absent in humans. nih.gov A key intermediate in this pathway is (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP). researchgate.netnih.gov
The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate and proceeds through several enzymatic steps to produce HMBPP. The penultimate step involves the conversion of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) to HMBPP, a reaction catalyzed by the enzyme HMBPP synthase (IspG). uniprot.org
The final step of the MEP pathway is the conversion of HMBPP into a mixture of IPP and DMAPP. This crucial reaction is catalyzed by HMBPP reductase (IspH or LytB), a [4Fe-4S] iron-sulfur cluster-containing enzyme. researchgate.netnih.govresearchgate.net The IspH enzyme catalyzes the reductive dehydroxylation of HMBPP to generate the two isomeric isoprenoid precursors. nih.govresearchgate.net In tobacco BY-2 cells, the ratio of IPP to DMAPP produced directly by this enzyme was found to be approximately 85:15. documentsdelivered.com The activity of the IspH enzyme is vital for all downstream isoprenoid biosynthesis in organisms that rely on the MEP pathway. nih.gov
Table 1: Key Intermediates and Enzymes in the Final Stages of the MEP Pathway
| Intermediate/Enzyme | Description | Organism Examples |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | The immediate precursor to HMBPP in the MEP pathway. | Bacteria, Plants |
| HMBPP synthase (IspG) | The enzyme that catalyzes the conversion of MEcPP to HMBPP. uniprot.org | Escherichia coli, Arabidopsis thaliana uniprot.org |
| (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) | The final intermediate of the MEP pathway before branching to IPP and DMAPP. researchgate.net | Bacteria, Plants, Apicomplexan Parasites nih.gov |
| HMBPP reductase (IspH / LytB) | An iron-sulfur enzyme that converts HMBPP to IPP and DMAPP. nih.govresearchgate.net | Escherichia coli, Plasmodium falciparum nih.gov |
| Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) | The five-carbon universal precursors for all isoprenoid compounds. nih.gov | All domains of life |
Analogous Metabolic Origins of Branched-Chain Hydroxy Acids (e.g., from Leucine metabolism)
An analogous pathway that generates a branched-chain hydroxy acid is the catabolism of the branched-chain amino acid (BCAA) L-leucine. nih.gov In humans and other mammals, the breakdown of leucine serves not only to dispose of excess amino acids but also to produce the bioactive metabolite β-hydroxy-β-methylbutyrate (HMB). wikipedia.orgnih.gov
The catabolism of leucine is initiated in extrahepatic tissues, primarily skeletal muscle, by the action of branched-chain amino acid aminotransferase (BCAT). nih.govnih.gov This enzyme catalyzes the reversible transamination of leucine to α-ketoisocaproate (α-KIC). wikipedia.orgnih.gov While a majority of the resulting α-KIC is further catabolized via the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to eventually form acetyl-CoA, a small but significant portion is diverted to an alternative fate. wikipedia.orgnih.gov
Approximately 5% of dietary leucine is converted to HMB. wikipedia.orgnih.gov This conversion is catalyzed by the enzyme α-ketoisocaproate dioxygenase, which is found in the liver. nih.gov This process demonstrates a key metabolic route for the synthesis of a branched-chain hydroxy acid from an amino acid precursor. In some bacteria, L-leucine catabolism can also lead to the production of various organic acids, such as isovaleric acid. researchgate.net
More recently, a whole-cell biocatalytic system was engineered in Escherichia coli to produce HMB from L-leucine by expressing an L-amino acid deaminase and a 4-hydroxyphenylpyruvate dioxygenase, showcasing a novel biosynthetic route. nih.gov
Table 2: Simplified Pathway of HMB Biosynthesis from Leucine
| Step | Substrate | Enzyme | Product | Primary Location |
| 1 | L-Leucine | Branched-chain amino acid aminotransferase (BCAT) | α-Ketoisocaproate (α-KIC) | Skeletal Muscle nih.gov |
| 2 | α-Ketoisocaproate (α-KIC) | α-KIC dioxygenase | β-Hydroxy-β-methylbutyrate (HMB) | Liver nih.gov |
Enzymatic Studies and Interactions of S Methyl 4 Hydroxy 3 Methylbutyrate
Substrate Specificity for Esterases and Lipases
The enzymatic hydrolysis of (S)-Methyl 4-hydroxy-3-methylbutyrate is primarily carried out by esterases and lipases, which belong to the family of serine hydrolases. researchgate.net These enzymes catalyze the cleavage of the ester bond to yield (S)-4-hydroxy-3-methylbutanoic acid and methanol (B129727). However, their efficiency in catalyzing this reaction is dictated by their substrate specificity.
Esterases (EC 3.1.1.1) typically show a preference for hydrolyzing esters with short-chain fatty acids (acyl chain lengths of less than 10 carbon atoms) and small alcohol moieties. researchgate.net Given that this compound is the methyl ester of a five-carbon carboxylic acid, it represents a suitable substrate for esterases that favor small molecules. researchgate.net In contrast, lipases (EC 3.1.1.3) generally exhibit higher activity towards water-insoluble esters with long-chain fatty acids. researchgate.net
Research into various esterases has revealed that specificity is highly dependent on the enzyme's source and structure. For instance, studies on esterases from the thermophilic fungus Rhizomucor miehei identified two enzymes with distinct preferences: one (RmEstA) showed higher activity toward longer-chain esters, while the other (RmEstB) favored shorter-chain esters. nih.gov This suggests that this compound would be more readily hydrolyzed by esterases of the latter type. Some enzymes, identified through metagenomic screens, are noted for being "substrate promiscuous," capable of hydrolyzing a wide array of structurally different esters, and could also be effective in its metabolism. nih.gov
The interaction is governed by the fit of the substrate within the enzyme's active site. The size, shape, and chemical nature of the binding pocket determine which substrates can be accommodated.
| Enzyme Class | Typical Substrate Preference | Predicted Activity on this compound | Rationale |
|---|---|---|---|
| Short-Chain Esterases | Esters with acyl chains < C10. researchgate.net | High | The substrate is a methyl ester of a short-chain (C5) acid, fitting well into the active sites of these enzymes. researchgate.net |
| Lipases | Water-insoluble esters with long acyl chains (> C10). researchgate.net | Low to Moderate | The substrate's short chain and higher water solubility make it a suboptimal fit for the typically hydrophobic and large active sites of lipases. |
| Promiscuous Hydrolases | Broad range of ester substrates. nih.gov | High | These enzymes have large active site cavities capable of accommodating a wide variety of substrates. nih.gov |
Stereospecificity in Enzyme-Catalyzed Reactions
A critical feature of enzyme catalysis is stereospecificity—the ability to distinguish between stereoisomers of a substrate. nih.gov Esterases and lipases are well-known for their capacity to perform enantio-, regio-, and stereoselective hydrolysis, a property widely exploited in industrial and pharmaceutical synthesis. nih.govnih.gov
In the context of methyl 4-hydroxy-3-methylbutyrate, an enzyme's active site is a chiral environment. This three-dimensional arrangement of amino acids allows for differential binding and catalysis of the (S) and (R) enantiomers. The enzyme will typically form a more stable and catalytically productive enzyme-substrate complex with one enantiomer over the other. For an enzyme specific to the (S)-enantiomer, the hydroxyl and methyl groups of this compound will be oriented optimally within the active site for the hydrolytic reaction to proceed efficiently. The (R)-enantiomer, in contrast, would fit poorly, leading to a much slower or negligible reaction rate.
This principle is fundamental to the kinetic resolution of racemic mixtures, where an enzyme selectively converts one enantiomer, allowing for the separation of the unreacted enantiomer or the enantiomerically pure product.
| Substrate Enantiomer | Interaction with a Stereospecific Esterase | Relative Rate of Hydrolysis | Reason |
|---|---|---|---|
| This compound | Optimal binding and orientation in the active site. | 100% (Normalized) | The substrate's stereochemistry is complementary to the enzyme's active site, facilitating efficient catalysis. |
| (R)-Methyl 4-hydroxy-3-methylbutyrate | Steric hindrance or improper alignment in the active site. | < 5% | The non-preferred enantiomer fits poorly, preventing the formation of a productive enzyme-substrate complex. |
Kinetic Analyses of Enzyme-Substrate Interactions
The interaction between an enzyme and this compound can be quantified using kinetic analysis, typically described by the Michaelis-Menten model. libretexts.org This model relates the initial reaction velocity (V) to the substrate concentration [S]. The key parameters derived from this analysis are the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). libretexts.org
Michaelis Constant (Kₘ): This represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. libretexts.org It is an inverse measure of the affinity of the enzyme for the substrate; a lower Kₘ value indicates a higher affinity, meaning the enzyme can work efficiently even at low substrate concentrations.
Maximum Velocity (Vₘₐₓ): This is the rate of the reaction when the enzyme is fully saturated with the substrate. libretexts.org It is proportional to the total enzyme concentration and reflects the catalytic turnover rate (k꜀ₐₜ), which is the number of substrate molecules converted to product per enzyme molecule per unit of time.
Kinetic studies would involve incubating a fixed amount of an esterase with varying concentrations of this compound and measuring the rate of product formation. nih.gov The resulting data allow for the calculation of Kₘ and Vₘₐₓ, providing a quantitative measure of the enzyme's efficiency and affinity for this specific substrate. Different enzymes will exhibit distinct kinetic profiles. nih.gov
| Enzyme (Hypothetical) | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) | Interpretation |
|---|---|---|---|---|
| Esterase A (High Specificity) | 0.5 | 150 | 3.0 x 10⁵ | High affinity and rapid turnover, very efficient. |
| Esterase B (Moderate Specificity) | 5.0 | 50 | 1.0 x 10⁴ | Lower affinity, requires higher substrate concentration for efficient catalysis. |
| Lipase (B570770) C | 25.0 | 10 | 4.0 x 10² | Very low affinity and slow turnover, inefficient for this substrate. |
Structure-Function Relationship of Enzymes Involved in Butyrate (B1204436) Metabolism
The enzymes responsible for metabolizing butyrate and its esters, such as esterases, largely belong to the α/β-hydrolase superfamily. nih.gov Their structure is intrinsically linked to their function, particularly their substrate specificity and catalytic mechanism.
A typical esterase structure consists of a core catalytic domain and a "cap" domain. nih.govnih.gov The catalytic domain features the classic α/β-hydrolase fold and contains the active site with a catalytic triad, usually composed of Serine, Histidine, and Aspartate/Glutamate residues. The serine acts as the nucleophile that attacks the carbonyl carbon of the ester bond in the substrate.
The structure-function relationship is most evident in the substrate-binding pocket. The size, shape, and hydrophobicity of this pocket, which is often located in a tunnel leading to the catalytic serine, directly dictate substrate specificity. nih.gov
Steric Hindrance: Enzymes that prefer short-chain esters, like RmEstB, often have bulky amino acid residues (e.g., Phenylalanine, Tryptophan) that partially block the active site. nih.gov These residues create steric hindrance that prevents larger substrates from binding, thereby conferring specificity for smaller molecules like this compound.
Active Site Cavity: In contrast, enzymes with broad substrate specificity, such as the promiscuous esterase PtEst1, possess a large active site cavity with a less obstructed entrance, allowing a wider variety of substrates to be accommodated. nih.gov
Cap Domain: The cap domain can also play a role in substrate recognition and interaction, sometimes containing residues that help guide the substrate into the active site tunnel. nih.gov
Therefore, the ability of an enzyme to hydrolyze this compound is a direct consequence of its three-dimensional architecture, which has evolved to selectively bind and process substrates of a particular size, shape, and stereochemistry. interesjournals.org
Synthesis and Characterization of Derivatives and Analogues of S Methyl 4 Hydroxy 3 Methylbutyrate
Synthesis of Protected Forms, e.g., Silyl (B83357) Ethers
In multi-step organic synthesis, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from interfering with reactions at other sites in the molecule. The hydroxyl group of (S)-Methyl 4-hydroxy-3-methylbutyrate is a primary site for such protection, commonly achieved by converting it into a silyl ether. wikipedia.org Silyl ethers are formed by reacting the alcohol with a silyl halide (e.g., a silyl chloride) in the presence of a base. wikipedia.org
The choice of silylating agent allows for tuning the stability of the protecting group. wikipedia.org Larger, more sterically hindered silyl groups generally provide greater stability. wikipedia.org The Corey protocol, which uses a silyl chloride with imidazole (B134444) in a solvent like dimethylformamide (DMF) or dichloromethane, is a frequently used method for this transformation. wikipedia.org The reaction proceeds via nucleophilic attack of the alcohol onto the silicon atom, with the base activating the alcohol or neutralizing the acid byproduct. youtube.com
The removal (deprotection) of the silyl group is typically accomplished using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions. wikipedia.orgharvard.edu The exceptional strength of the silicon-fluorine bond drives the cleavage of the silicon-oxygen bond. harvard.edu This strategy of protection and deprotection is crucial when performing reactions on the ester group of the molecule, such as reduction or Grignard addition, where the unprotected hydroxyl group's acidic proton would otherwise interfere. youtube.com
Table 1: Common Silyl Ether Protecting Groups for Alcohols This table is generated based on common organic chemistry principles and may not reflect studies performed specifically on this compound.
| Protecting Group | Abbreviation | Silylating Agent | Relative Stability (Acidic Media) | Relative Stability (Basic Media) |
| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | 1 | 1 |
| Triethylsilyl | TES | Triethylsilyl chloride (TESCl) | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl) | 5,000,000 | ~20,000 |
Data sourced from general organic chemistry literature regarding silyl ether stability. wikipedia.org
Transformation into Lactone Derivatives
The structure of this compound, a γ-hydroxy ester, allows for intramolecular cyclization to form a five-membered ring lactone, specifically (S)-dihydro-4-methylfuran-2(3H)-one. This transformation is an example of intramolecular transesterification. The reaction can be driven by acidic or basic conditions, which catalyze the attack of the hydroxyl group onto the ester carbonyl carbon, eliminating methanol (B129727).
Conversely, the parent compound can be synthesized by the ring-opening of the corresponding lactone. This is achieved by reacting (S)-dihydro-4-methylfuran-2(3H)-one with methanol under basic conditions, using a catalyst like sodium methoxide (B1231860) (NaOMe). The methoxide ion acts as a nucleophile, attacking the lactone's carbonyl carbon in an SN2-type mechanism, which opens the ring to yield the methyl ester while preserving the (S)-configuration at the chiral center.
Enzymatic processes can also be employed for these transformations. For instance, an enzyme from Enterobacter sp. DS-S-75 has been shown to convert (S)-4-chloro-3-hydroxybutyrate into (S)-3-hydroxy-γ-butyrolactone through hydrolysis and lactonization. nih.gov While a different substrate, this demonstrates the principle of enzymatic lactonization. Studies on statins have also extensively explored the interconversion between their lactone and open hydroxy acid forms, showing that conditions like pH and solvent composition significantly influence the equilibrium. nih.gov
Derivatization for Introduction of Additional Chiral Centers
The inherent chirality of this compound makes it a valuable chiral building block for asymmetric synthesis. The existing stereocenter can direct the stereochemical outcome of reactions at nearby functional groups, leading to the formation of new chiral centers with high stereoselectivity.
For example, the hydroxyl group can be oxidized to a ketone. Subsequent reduction of this ketone can lead to the formation of a new stereocenter at the C4 position. The choice of reducing agent and reaction conditions can influence whether the original (S) configuration at C3 directs the formation of a syn or anti diol product.
Similarly, the carbon atom alpha to the ester group (C2) can be functionalized. After protecting the hydroxyl group, the ester can be enolized using a strong base. The resulting enolate can then react with an electrophile. The bulky substituent at the adjacent C3 stereocenter can influence the direction from which the electrophile approaches, resulting in a diastereoselective alkylation or aldol (B89426) reaction and creating a new chiral center at C2. These strategies are fundamental in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is essential.
Functionalization at Hydroxyl and Ester Groups
The hydroxyl and ester groups are the primary sites for functionalization, allowing for the creation of a wide array of derivatives.
Hydroxyl Group Functionalization:
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents.
Etherification: Besides forming silyl ethers for protection, other ethers, such as methyl or benzyl (B1604629) ethers, can be synthesized. niscpr.res.in The Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide (e.g., methyl iodide), is a common method. niscpr.res.in
Esterification: The hydroxyl group can be acylated by reacting it with an acyl chloride or carboxylic anhydride (B1165640) to form a diester derivative.
Ester Group Functionalization:
Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid, (S)-4-hydroxy-3-methylbutyric acid, and methanol.
Transesterification: The methyl group of the ester can be exchanged by reacting the compound with a different alcohol in the presence of an acid or base catalyst, forming a new ester.
Reduction: The ester can be reduced to a diol, (S)-3-methylbutane-1,4-diol, using strong reducing agents like lithium aluminum hydride.
Amidation: The ester can be converted to an amide by reacting it with an amine.
Table 2: Examples of Functionalization Reactions This table is generated based on general functional group transformations and may not reflect studies performed specifically on this compound.
| Functional Group | Reaction Type | Reagents | Product Functional Group |
| Hydroxyl | Oxidation (mild) | PCC, DMP | Aldehyde |
| Hydroxyl | Oxidation (strong) | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Hydroxyl | Etherification | NaH, then CH₃I | Methyl Ether |
| Hydroxyl | Esterification | Acetic Anhydride, Pyridine | Acetate (B1210297) Ester |
| Ester | Hydrolysis | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |
| Ester | Reduction | LiAlH₄, then H₂O | Primary Alcohol |
| Ester | Amidation | R-NH₂, Heat | Amide |
Development of Polymeric Derivatives (e.g., Methylated Polyhydroxybutyrates)
This compound is structurally related to monomers used in the production of biodegradable polymers known as polyhydroxyalkanoates (PHAs). nsf.gov PHAs are polyesters produced by microorganisms and are considered sustainable alternatives to conventional plastics derived from fossil fuels. nsf.govnih.gov
Specifically, the introduction of methyl groups into the polymer backbone can significantly alter the material's properties. Research has focused on creating methylated polyhydroxybutyrates, such as poly(3-hydroxy-2-methylbutyrate), which are structurally inspired by natural PHAs. nsf.govnih.gov These modified polymers can be synthesized chemically from feedstocks like carbon monoxide and 2-butene. nsf.gov
The incorporation of monomers like 3-hydroxy-2-methylbutyrate (3H2MB) into a poly(3-hydroxybutyrate) (P(3HB)) chain has been shown to modify the thermal properties of the resulting copolymer. rsc.org Adding 3H2MB units can lower the glass transition temperature, melting temperature, and melting enthalpy of the polymer, suggesting that methylation can be a tool to engineer P(3HB)-based materials with novel and desirable characteristics. rsc.org These methylated PHAs exhibit a range of properties similar to polyolefins, including high melting points and mechanical toughness, while also offering the potential for chemical recycling. nsf.gov
Applications of S Methyl 4 Hydroxy 3 Methylbutyrate As a Chiral Building Block in Organic Synthesis Research
Utility in Asymmetric Synthesis of Complex Organic Molecules
The primary application of (S)-Methyl 4-hydroxy-3-methylbutyrate lies in its use as a chiral synthon in asymmetric synthesis. This process aims to create complex organic molecules with a specific three-dimensional geometry, which is often crucial for their function. The inherent chirality of this compound allows it to serve as a starting point in the "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources. biosynth.com
Chemists utilize this building block to construct larger molecules by extending the carbon chain or modifying its functional groups while preserving the original stereocenter. For instance, it can be a key component in the synthesis of β-hydroxy γ-amino acids through complementary aldol (B89426) reactions, where the stereochemistry of the starting material directs the formation of new stereocenters in the product. nih.gov Similarly, related chiral hydroxybutyrates, such as ethyl (S)-4-chloro-3-hydroxybutanoate, are instrumental as building blocks for drugs targeting hypercholesterolemia. nih.gov The synthesis of such complex molecules often involves multi-step sequences where the stereochemical integrity of the initial chiral fragment is paramount.
Table 1: Examples of Complex Molecules Synthesized Using Chiral Hydroxybutyrate Analogs
| Starting Material Analog | Synthetic Target Class | Key Transformation | Reference |
|---|---|---|---|
| Ethyl-4-chloro oxobutanoate | (S)-ethyl-4-chloro-3-hydroxy butanoate | Asymmetric reduction using Saccharomyces cerevisiae reductase | nih.gov |
| 4-(tert-butoxycarbonyl(methyl)amino)-3-hydroxy-2-methylbutanoic acid | β-hydroxy γ-amino acids | Aldol reaction | nih.gov |
| Racemic β-butyrolactone | (S)-3-hydroxybutyryl (S)-3-hydroxybutyrate | Lipase-mediated chiral resolution | google.com |
Precursor for Enantiomerically Pure Compounds
This compound serves as a direct precursor for a wide range of enantiomerically pure compounds. Its value is particularly evident in syntheses where achieving high enantiomeric excess (e.e.) is a critical outcome. The stereocenter in the molecule provides a reliable foundation for subsequent stereocontrolled reactions.
Enzymatic methods are often employed to ensure high enantiopurity. For example, lipases can be used for the stereoselective esterification of the corresponding acid, (S)-4-hydroxy-3-methylbutanoic acid, to produce the methyl ester with an enantiomeric excess of ≥98%. Biocatalytic processes, such as those using reductases from organisms like Saccharomyces cerevisiae, can convert related ketoesters into their corresponding chiral hydroxyl esters with high stereospecificity. nih.govresearchgate.net These enzymatic transformations are favored for their high selectivity and operation under mild conditions, ensuring the final product is almost exclusively a single enantiomer. This makes the resulting compounds ideal intermediates for pharmaceuticals and fine chemicals where isomeric purity is a regulatory requirement. nih.gov
Role in the Synthesis of Biologically Active Molecules (Excluding Clinical Outcomes)
The structural motif present in this compound is a common feature in numerous biologically active molecules. Consequently, it is a frequently used starting material in the synthesis of various compounds with potential pharmacological relevance. Its enantiomer, (R)-methyl 3-hydroxybutanoate, is a known building block for macrolide and carbapenem (B1253116) antibiotics. nih.govambeed.com
This building block and its derivatives are integral to the synthesis of γ-aminobutyric acid (GABA) derivatives, a class of compounds known for their neurological activity. mdpi.com For example, the synthesis of drugs like (S)-Rolipram, used in neurological research, can be achieved through processes involving asymmetric Michael additions where chiral precursors dictate the stereochemical outcome. mdpi.com The synthesis of statins, a class of cholesterol-lowering agents, also relies on chiral intermediates like (S)-4-chloro-3-hydroxybutyronitrile, which can be derived from similar precursors. researchgate.net The use of these chiral building blocks is a key strategy for the efficient and stereoselective total synthesis of complex natural products and their analogs. ambeed.com
Table 2: Biologically Active Molecules Synthesized from Related Chiral Precursors
| Precursor Type | Target Molecule Class | Synthetic Approach | Reference |
|---|---|---|---|
| Chiral γ-nitrobutyric acids | Baclofen (GABA derivative) | Asymmetric synthesis | mdpi.com |
| Chiral γ-nitroesters | (S)-Rolipram (neurological drug) | Asymmetric Michael addition | mdpi.com |
| (S)-4-Chloro-3-hydroxybutyronitrile | Atorvastatin (statin drug) | Biocatalytic synthesis using halohydrin dehalogenase | researchgate.net |
| (R)-3-hydroxyalkanoates | Carbapenem antibiotics | Hydrolysis of poly-(R)-3-hydroxyalkanoates | nih.gov |
Construction of Functionalized Materials with Multiple Stereocenters
The utility of this compound and its parent acid extends to the field of materials science, particularly in the creation of functionalized polymers with controlled stereochemistry. The natural polymers known as polyhydroxyalkanoates (PHAs), specifically poly[(R)-3-hydroxybutyrate] (P3HB), are biodegradable polyesters produced by bacteria. nih.govnsf.gov These materials are of interest as sustainable alternatives to conventional plastics.
Inspired by these natural polymers, researchers have developed synthetic routes to create novel methylated polyhydroxybutyrates. nsf.gov By controlling the stereochemistry of the repeating units, which can be derived from precursors like this compound, it is possible to tailor the physical properties of the resulting polymer. For example, the cis/trans ratio of repeating units in specifically designed poly(3-hydroxy-2-methylbutyrate)s allows for the creation of materials with a wide range of properties, from high melting points and thermal stability to mechanical toughness, mimicking those of polyolefins. nsf.gov The presence of multiple, defined stereocenters along the polymer chain, originating from the chiral building block, is directly responsible for these tunable characteristics.
Analytical Methodologies for S Methyl 4 Hydroxy 3 Methylbutyrate in Research
Chromatographic Techniques for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of (S)-Methyl 4-hydroxy-3-methylbutyrate is critical, as the biological and chemical properties of enantiomers can differ significantly. Chiral chromatography is the cornerstone of this analysis, enabling the separation and quantification of individual enantiomers.
Chiral Gas Chromatography (GC) is a powerful technique for the enantioselective analysis of volatile and semi-volatile compounds like this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.
Cyclodextrin-based CSPs are particularly effective for this purpose. These cyclic oligosaccharides have a chiral structure that can form temporary diastereomeric complexes with the enantiomers of the analyte, allowing for their separation. Research on the closely related compound, methyl 3-hydroxy-2-methylbutanoate, has demonstrated the successful separation of its four stereoisomers using a CP Chirasil-Dex CB column, which is a cyclodextrin-based CSP. nih.gov This approach allows for the unequivocal determination of the absolute configuration of such chiral hydroxy esters. nih.gov
The selection of the appropriate chiral column is paramount and often requires screening several different cyclodextrin derivatives to achieve optimal separation. The operating conditions, including temperature programming, carrier gas flow rate, and injection parameters, must be meticulously optimized to ensure baseline resolution of the enantiomers.
Table 1: Example of Chiral GC Conditions for a Structurally Similar Compound (Methyl 3-hydroxy-2-methylbutanoate)
| Parameter | Condition |
|---|---|
| Column | CP Chirasil-Dex CB |
| Dimensions | 25 m length x 0.25 mm I.D. x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injector Temperature | 250°C |
| Oven Program | 60°C (hold 1 min), then ramp to 180°C at 2°C/min |
| Detector | Time-of-Flight Mass Spectrometry (TOF-MS) |
Data derived from a study on methyl 3-hydroxy-2-methylbutanoate, a structural analog. nih.gov
For less volatile compounds or as an alternative to GC, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a widely used technique. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are among the most versatile and frequently used for a broad range of chiral separations.
The separation mechanism in chiral HPLC involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte's enantiomers and the chiral stationary phase. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol such as isopropanol or ethanol, is crucial for modulating the retention and selectivity of the separation. The development of a chiral HPLC method often involves screening different CSPs and optimizing the mobile phase composition to achieve the desired resolution between the enantiomers of this compound.
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometric detection. For the analysis of this compound, a chiral HPLC method can be directly interfaced with a mass spectrometer.
This technique is particularly advantageous for analyzing the compound in complex biological matrices, where co-eluting substances might interfere with conventional UV detectors. The mass spectrometer can be set to selectively monitor the mass-to-charge ratio (m/z) of the target compound, thereby providing a highly specific and sensitive detection method. Chiral LC-MS/MS methods have been successfully developed for quantifying the enantiomers of various compounds, including other hydroxy acids, in biological fluids like urine and plasma. bohrium.com
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and quantitative analysis of this compound. When coupled with a chromatographic separation technique, it provides comprehensive analytical data.
Gas Chromatography–Tandem Mass Spectrometry (GC/MS/MS) offers enhanced selectivity and sensitivity compared to single-stage MS. In this technique, a specific precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and chemical interference. researchgate.net
For this compound, GC/MS/MS can be used for both structural confirmation, by analyzing the fragmentation pattern, and for highly sensitive quantification, even at trace levels. The analysis of the closely related methyl nilate stereoisomers has been successfully performed using high-resolution gas chromatography-time-of-flight mass spectrometry (HRGC-TOF-MS), demonstrating the utility of high-resolution mass analysis in distinguishing and identifying such compounds. nih.gov
To improve the chromatographic behavior and mass spectrometric detection of this compound, derivatization is often employed. This chemical modification process can increase the volatility of the analyte for GC analysis and enhance its ionization efficiency for MS detection.
Pentafluorobenzyl Bromide (PFB-Br): This reagent reacts with acidic and hydroxyl groups to form pentafluorobenzyl (PFB) esters or ethers. nih.govnih.govnih.gov This derivatization is particularly useful for GC analysis with an electron capture detector (ECD) or for negative-ion chemical ionization (NICI) mass spectrometry, as the highly electronegative fluorine atoms in the PFB group significantly enhance the detector's response. mdpi.comresearchgate.net The reaction converts the hydroxyl group of this compound into a PFB ether, increasing its volatility and making it amenable to highly sensitive trace analysis. nih.gov
2-Pyridylmethyl Esters: Derivatization to form 2-pyridylmethyl esters, also known as picolinyl esters, is a well-established strategy for the structural elucidation of fatty acids and other carboxylic compounds by mass spectrometry. nih.gov Although the target compound is already a methyl ester, if analyzing the parent acid (4-hydroxy-3-methylbutanoic acid), conversion to a picolinyl ester is highly advantageous. The pyridine ring in the picolinyl group directs the fragmentation pattern in electron impact (EI) mass spectrometry. nih.gov This charge-remote fragmentation provides structurally informative ions that allow for the precise localization of functional groups, such as the hydroxyl group, along the alkyl chain, which is often difficult with standard methyl ester derivatives. nih.gov This approach is valuable for confirming the structure of this compound or identifying related isomers.
Table 2: Derivatization Strategies for this compound and its Parent Acid
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage |
|---|---|---|---|
| Pentafluorobenzyl Bromide (PFB-Br) | Hydroxyl | PFB Ether | Enhances volatility and sensitivity for GC-ECD and GC-NICI-MS. nih.govresearchgate.net |
| 3-Pyridylcarbinol (for picolinyl ester) | Carboxylic Acid (on parent acid) | Picolinyl Ester | Directs fragmentation in MS for structural elucidation. nih.gov |
Spectroscopic Characterization Methods
The structural confirmation of this compound in a research setting relies on a combination of spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for elucidating the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are employed for structural verification.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and their neighboring environments. In a deuterated chloroform (CDCl₃) solvent, the ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton.
The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS). The observed signals confirm the presence of the methyl ester, the methyl group adjacent to the chiral center, the methylene group, and the methine proton.
Interactive Data Table: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.05 | s | 3H | -OCH₃ |
| 3.35 | dd | 2H | -CH₂OH |
| 2.48 | m | 2H | -CH₂C=O |
| 2.07 | m | 1H | -CH(CH₃) |
| 0.92 | d | 3H | -CH(CH₃) |
s = singlet, d = doublet, dd = doublet of doublets, m = multiplet
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within the molecule. The spectrum for this compound in CDCl₃ shows signals that correspond to the carbonyl carbon of the ester, the methoxy carbon, the carbons of the main chain, and the methyl group carbon.
Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 171.0 | C=O |
| 68.5 | -OCH₃ |
| 62.1 | -CH₂OH |
| 37.8 | -CH₂C=O |
| 32.5 | -CH(CH₃) |
| 14.7 | -CH(CH₃) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the structural confirmation of this compound, the IR spectrum would be expected to show characteristic absorption bands that confirm the presence of the hydroxyl (-OH) and ester (C=O) functional groups.
Key expected vibrational frequencies would include a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. A strong, sharp absorption peak around 1740-1720 cm⁻¹ would indicate the C=O stretching vibration of the saturated ester. Additionally, various C-H stretching and bending vibrations would be observed in the regions of 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹, respectively, confirming the aliphatic nature of the molecule.
Future Research Directions and Unaddressed Questions
Development of More Efficient and Sustainable Synthetic Routes
While methods for synthesizing (S)-Methyl 4-hydroxy-3-methylbutyrate exist, future research will focus on creating more efficient, economical, and environmentally friendly pathways. A primary goal is to move beyond stoichiometric reagents towards catalytic asymmetric methods. chiralpedia.comfrontiersin.orgnih.gov The development of efficient chiral catalysts has revolutionized the production of enantiomerically pure compounds, making them more reliable and sustainable. chiralpedia.com
Key areas for future investigation include:
Transition Metal Catalysis : Research into novel transition metal complexes with chiral ligands is a promising avenue. chiralpedia.comnih.gov These catalysts can facilitate reactions with high enantioselectivity and under milder conditions. chiralpedia.com The focus will be on designing new chiral ligands that enhance both the selectivity and efficiency of these metal-catalyzed processes. chiralpedia.comacs.org
Asymmetric Organocatalysis : The use of small, metal-free organic molecules as catalysts has gained significant traction and was highlighted by the 2021 Nobel Prize in Chemistry. chiralpedia.com Future work will likely explore the use of chiral Brønsted acids or other organocatalysts for the asymmetric synthesis of hydroxy-methyl-butyrate esters. frontiersin.orgnih.gov These methods avoid the use of potentially toxic and expensive metals, aligning with green chemistry principles.
Flow Chemistry : Incorporating asymmetric catalysis into continuous flow systems offers precise control over reaction parameters, which can enhance efficiency, safety, and scalability. frontiersin.orgnih.gov Research in this area could lead to automated, on-demand synthesis of this compound.
Sustainable Feedstocks : Investigating the synthesis of the target molecule from renewable or bio-based starting materials is a critical long-term goal for improving the sustainability of the entire production process.
Discovery of Novel Biocatalysts for Stereoselective Transformations
Biocatalysis presents a powerful and green alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.govtaylorfrancis.com Future research will aim to discover and engineer new enzymes for the highly stereoselective production of this compound.
Key research directions include:
Screening for Novel Enzymes : The secondary metabolism of organisms is a rich, largely untapped source of enzymes with new and synthetically useful activities. acs.org Prospecting microbial genomes for novel ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), that can reduce a corresponding keto-ester with high (S)-selectivity is a priority. nih.govresearchgate.net
Enzyme Engineering and Directed Evolution : For existing enzymes that show promise but lack ideal properties (e.g., stability, activity, or selectivity), directed evolution and protein engineering techniques can be used to tailor them for industrial applications. nih.gov This can lead to robust biocatalysts with improved performance under process conditions.
Multi-Enzyme Cascade Reactions : Integrating multiple enzymes into a one-pot cascade reaction can streamline the synthesis process, improve efficiency, and reduce waste. acs.org For instance, a cascade could be designed to convert a simple starting material through several steps into the final chiral hydroxy ester. acs.org The use of whole-cell biocatalysts, which contain cofactor regeneration systems, is a particularly economical approach. nih.govresearchgate.net
Lipase-Mediated Kinetic Resolution : While asymmetric synthesis is often preferred, kinetic resolution of a racemic mixture of methyl 4-hydroxy-3-methylbutyrate using lipases remains a viable strategy. Future work could focus on identifying more efficient lipases and optimizing reaction conditions for higher yields and enantiomeric excess. capes.gov.brnih.gov
Table 1: Comparison of Catalytic Approaches for Chiral Synthesis
| Catalytic Approach | Advantages | Key Research Areas |
| Transition Metal Catalysis | High efficiency, broad substrate scope, tunable selectivity. chiralpedia.comnih.gov | Development of new chiral ligands acs.org, use of earth-abundant metals, application in flow chemistry. frontiersin.orgnih.gov |
| Organocatalysis | Metal-free (less toxic), stable to air and moisture, promotes green chemistry. chiralpedia.com | Design of novel chiral Brønsted acids frontiersin.orgnih.gov, expansion to new reaction types. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. nih.govtaylorfrancis.com | Discovery of novel enzymes (e.g., KREDs) nih.govresearchgate.net, directed evolution, development of multi-enzyme cascades. acs.org |
Elucidation of Broader Biological and Metabolic Roles of Hydroxy-Methyl-Butyrate Esters
The biological roles of this compound are not well understood. However, research on its close structural relative, β-hydroxy-β-methylbutyrate (HMB), a metabolite of the branched-chain amino acid leucine (B10760876), provides a strong foundation for future investigations. nih.govresearchgate.net HMB is known for its effects on muscle protein synthesis and breakdown. nih.govresearchgate.netnih.gov Future studies should explore whether esters like this compound share these properties or have distinct biological activities.
Unaddressed questions in this area are:
Metabolic Fate : How is this compound metabolized in biological systems? Is it hydrolyzed to HMB and methanol (B129727), or does it follow a different pathway? Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is a fundamental first step.
Impact on Protein Metabolism : Does this ester influence muscle protein turnover? Studies should investigate its ability to stimulate protein synthesis pathways (e.g., mTOR) and inhibit protein degradation pathways (e.g., ubiquitin-proteasome). researchgate.netfrontiersin.org
Effects on Lipid Metabolism : HMB has been suggested to play a role in cholesterol synthesis and may influence lipid profiles. nih.govfrontiersin.org Research is needed to determine if this compound affects fatty acid oxidation, cholesterol levels, or body composition. frontiersin.orgresearchgate.net
Interaction with Branched-Chain Amino Acid (BCAA) Pathways : Given its origin from leucine metabolism, it is crucial to understand how exogenous supplementation with this ester might affect the broader BCAA metabolic network, which is vital for energy homeostasis and signaling. nih.govnih.gove3s-conferences.org
Exploration of New Applications as Chiral Auxiliaries or Ligands
The defined stereochemistry of this compound makes it an attractive scaffold for the development of new tools for asymmetric synthesis. chiralpedia.com The innovation of chiral ligands is a critical driver for advancements in asymmetric catalysis. acs.org
Future research could focus on:
Synthesis of Novel Chiral Ligands : The hydroxy and methyl groups on the stereogenic center provide functional handles for modification. The compound can be derivatized to create novel bidentate or multidentate ligands for transition metal catalysis. acs.orgacs.org The goal is to develop ligands that impart high levels of stereocontrol in a wide range of chemical reactions. frontiersin.orgnih.govacs.org
Development as a Chiral Auxiliary : A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. This compound could be evaluated for its effectiveness as a cleavable chiral auxiliary in reactions like alkylations or aldol (B89426) additions.
Modular and Tunable Designs : Following modern design principles, new ligands derived from this backbone could be made modular. acs.org This would allow for systematic tuning of their steric and electronic properties to optimize performance for specific catalytic transformations, a challenge that has plagued conventional ligand design. acs.org
Advancement in High-Throughput Analytical Techniques for Enantiomeric Analysis
The ability to rapidly and accurately determine the enantiomeric purity of this compound is essential for both process development and quality control. nih.govoup.com Future research will focus on developing faster and more efficient analytical methods.
Key advancements are expected in the following areas:
High-Performance Liquid Chromatography (HPLC) : The development of novel chiral stationary phases (CSPs) is ongoing, with a focus on materials that offer better selectivity and can be used with a wider range of "green" solvents. nih.govnih.gov Innovations like synthetic brush-type CSPs show promise for achieving high-resolution separations. chromatographyonline.com
Supercritical Fluid Chromatography (SFC) : SFC is emerging as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. nih.gov Further development of SFC methods and compatible CSPs will be beneficial.
High-Throughput Mass Spectrometry (MS) : MS-based techniques are highly desirable for high-throughput analysis due to their speed and sensitivity. nih.gov The development of methods like acoustic ejection mass spectrometry (AEMS) allows for ultra-fast screening of reaction outcomes without the need for chromatographic separation, which could dramatically accelerate the discovery of new synthetic routes. nih.gov
Miniaturization and Automation : The trend towards miniaturization, such as using smaller particle sizes in chromatography columns or moving to capillary electrophoresis, coupled with automation, will continue to drive throughput up and reduce sample and solvent consumption. nih.govnih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-Methyl 4-hydroxy-3-methylbutyrate, and how do reaction conditions influence enantiomeric purity?
- Methodology : Chemical synthesis typically involves esterification of (S)-4-hydroxy-3-methylbutyric acid using methanol under acid catalysis (e.g., sulfuric acid) at controlled temperatures (40–60°C). Enzymatic approaches using lipases or esterases can enhance stereoselectivity, as seen in related ester syntheses . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting catalyst loading or solvent polarity. Enantiomeric excess is validated using chiral HPLC or polarimetry .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze H and C spectra to confirm ester group formation and stereochemistry.
- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1740 cm, hydroxyl O-H stretch at ~3400 cm).
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
Purity is quantified via HPLC with UV detection (λ = 210–220 nm) using a C18 column and isocratic elution (e.g., 70:30 water:acetonitrile) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow GHS guidelines for ester compounds:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis.
Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
